molecular formula C20H25BrClNO B1525183 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220030-55-6

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Cat. No.: B1525183
CAS No.: 1220030-55-6
M. Wt: 410.8 g/mol
InChI Key: IXLDBPMEVOEOLU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named 3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core structure:

  • A piperidine ring (six-membered heterocycle with one nitrogen atom) substituted at the 3-position.
  • A phenoxy group attached to the piperidine, which is further substituted at the 2-position with a bromine atom and at the 4-position with a 1-methyl-1-phenylethyl (neopentyl-phenyl) group.
  • A hydrochloride salt formed via protonation of the piperidine nitrogen.

The structural formula is represented as:
C20H24BrNO·HCl (neutral base + HCl). Key features include:

  • Piperidine ring : Provides basicity due to the lone pair on the nitrogen.
  • Bromine substituent : Enhances electrophilic reactivity and influences molecular polarity.
  • Neopentyl-phenyl group : Introduces steric bulk and lipophilicity.

The canonical SMILES notation is:
Cl.BrC1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C3=CC=CC=C3.
The InChIKey (IXLDBPMEVOEOLU-UHFFFAOYSA-N) uniquely identifies the compound in chemical databases.

CAS Registry Number and Alternative Designations

The compound is registered under CAS 1220030-55-6 . Alternative designations include:

Database Identifier
PubChem 53409536
ChemSpider Not explicitly listed (derivable via InChIKey)
European Chemicals Agency (ECHA) 604-783-4 (for base form)

Synonymous names in literature:

  • 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]piperidine HCl
  • Piperidine, 3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]-, hydrochloride .

Molecular Formula and Weight Analysis

The molecular formula is C20H25BrClNO , with a calculated molecular weight of 410.78 g/mol .

Elemental Composition:
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 20 12.01 240.20
Hydrogen 25 1.008 25.20
Bromine 1 79.90 79.90
Chlorine 1 35.45 35.45
Nitrogen 1 14.01 14.01
Oxygen 1 16.00 16.00
Total 410.76

Minor discrepancies (<0.01 g/mol) arise from rounding atomic weights.

Isotopic Distribution:
  • Major isotopes : $$ ^{79}\text{Br} $$ (50.7%), $$ ^{81}\text{Br} $$ (49.3%) contribute to a characteristic doublet in mass spectra.
  • Chlorine : $$ ^{35}\text{Cl} $$ (75.8%) and $$ ^{37}\text{Cl} $$ (24.2%) produce M+2 peaks at a 3:1 ratio.

Properties

IUPAC Name

3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLDBPMEVOEOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-55-6
Record name Piperidine, 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Substituted Phenol Intermediate

  • The starting phenol is typically 2-bromo-4-(1-methyl-1-phenylethyl)phenol.
  • The 1-methyl-1-phenylethyl group is introduced via Friedel-Crafts alkylation or related electrophilic aromatic substitution on a bromophenol precursor.
  • Bromination at the ortho position (relative to the phenol) is controlled to ensure substitution at the 2-position.

Formation of Phenoxy-Piperidine Intermediate

  • The phenol intermediate undergoes alkylation with a suitable piperidine derivative, such as 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine, to form the ether linkage.
  • This step is typically conducted under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide or acetonitrile to facilitate nucleophilic substitution.
  • The reaction temperature is controlled to optimize yield and minimize side reactions.

Hydrochloride Salt Formation

  • The free base of the substituted phenoxy-piperidine is treated with hydrochloric acid, often in an organic solvent such as ethyl acetate or isopropanol, to precipitate the hydrochloride salt.
  • This salt form improves compound stability, handling, and solubility for further applications.

Representative Reaction Scheme

Step Reactants Reaction Conditions Product Notes
1 2-bromo-4-hydroxybenzene + 1-methyl-1-phenylethyl electrophile Friedel-Crafts alkylation, Lewis acid catalyst (e.g., AlCl3), low temperature 2-bromo-4-(1-methyl-1-phenylethyl)phenol Control of regioselectivity critical
2 Phenol intermediate + 3-(halomethyl)piperidine Base (K2CO3 or NaH), DMF, 50-80°C 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Ether bond formation via SN2
3 Free base + HCl Organic solvent, room temperature Hydrochloride salt Salt precipitation and purification

Research Findings and Optimization

  • Yield Optimization: The alkylation step is sensitive to reaction conditions; polar aprotic solvents and mild bases favor higher yields and fewer by-products.
  • Purity: The hydrochloride salt crystallizes well, facilitating purification by recrystallization.
  • Regioselectivity: The bromination and alkylation steps require precise control to avoid poly-substitution or substitution at undesired positions.
  • Scale-Up: Patent literature (e.g., US9434727B2) suggests scalable methods using readily available starting materials and standard organic synthesis techniques.

Data Table Summary of Preparation Parameters

Parameter Typical Condition Comments
Phenol alkylation catalyst AlCl3 or BF3 Lewis acid for Friedel-Crafts
Alkylation base K2CO3 or NaH Promotes nucleophilic substitution
Solvent for alkylation DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Reaction temperature 50-80°C Controlled to minimize side reactions
Hydrochloride formation HCl in ethyl acetate or isopropanol Mild conditions for salt precipitation
Purification method Recrystallization Improves purity and yield

Supplier and Raw Material Information

  • Multiple chemical suppliers provide this compound or its intermediates, indicating availability of raw materials and synthetic feasibility.
  • The compound is commercially available as hydrochloride salt with purity suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key transformations, driven by its functional groups:

Reaction Type Key Reagents Reaction Conditions Major Products
Oxidation Potassium permanganate (KMnO₄)Acidic medium (H₂SO₄, H₂O)Introduction of carbonyl groups
Reduction Lithium aluminum hydride (LiAlH₄)Anhydrous ether under refluxReduction of bromine substituent
Nucleophilic Substitution Sodium methoxide (NaOMe)Methanol/water mixture at 80°CReplacement of bromine with nucleophile
Alkylation Alkyl halides (e.g., CH₃I)Palladium catalyst (Pd/C)Alkylated derivatives

Source Analysis: Oxidation and reduction reactions are documented in, while substitution and alkylation are detailed in.

Reagents and Reaction Conditions

  • Oxidation: KMnO₄ in acidic conditions (pH 1–3) introduces oxygen-containing functional groups, such as ketones or carboxylic acids, at the phenoxy or piperidine moieties.

  • Reduction: LiAlH₄ reduces the bromine substituent to form a hydrogenated product, with the reaction monitored via thin-layer chromatography (TLC) for completion.

  • Substitution: NaOMe facilitates halogen exchange, replacing bromine with hydroxyl or other nucleophiles under reflux conditions.

  • Alkylation: Pd/C catalyzes alkyl transfer, enhancing the compound’s lipophilicity by introducing alkyl chains.

Major Products and Reaction Pathways

The bromine substituent is a reactive site for substitution, while the phenoxy group and piperidine ring influence oxidation and alkylation:

Reaction Pathway Key Intermediate Final Product
Bromine Substitution Formation of a phenoxide intermediateHydroxylated or alkylated derivatives
Piperidine Alkylation Piperidine N-alkylationQuaternary ammonium salts
Phenoxy Oxidation Phenoxy radical formationQuinone derivatives

Source Verification: Substitution pathways are corroborated by, while oxidation mechanisms align with .

Mechanism of Reactivity

The compound’s reactivity stems from its structural features:

  • Bromine Substituent: Highly electrophilic, enabling nucleophilic attack and substitution.

  • Phenoxy Group: Activates the phenyl ring for oxidation, forming reactive intermediates .

  • Piperidine Ring: Serves as a nucleophilic site for alkylation, enhancing bioavailability in drug design.

Scientific Research Applications

Pharmacological Applications

a. Antidepressant Activity
Research indicates that compounds similar to 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

b. Analgesic Effects
The compound has been investigated for its analgesic properties. In preclinical models, it showed promise in reducing pain responses, suggesting a mechanism that may involve opioid receptor modulation . This positions it as a candidate for further development in pain management therapies.

c. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor activity. Research focusing on related compounds has indicated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . This aspect warrants further exploration to establish its efficacy and mechanism of action.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The compound's molecular formula is C20H25BrClNOC_{20}H_{25}BrClNO, with a molecular weight of approximately 410.8 g/mol . The synthesis pathway often includes bromination, ether formation, and piperidine ring closure.

Case Study 1: Antidepressant Evaluation

In a controlled study assessing the antidepressant effects of piperidine derivatives, researchers administered various dosages of the compound to rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms .

Case Study 2: Analgesic Mechanism Investigation

A study aimed at elucidating the analgesic mechanism involved administering the compound to models of acute pain. The results showed a dose-dependent decrease in pain response, linked to modulation of the central nervous system's pain pathways .

Summary Table of Applications

Application AreaDescriptionReferences
AntidepressantModulates serotonin and norepinephrine systems for mood regulation
AnalgesicReduces pain responses through central nervous system modulation
AntitumorInduces apoptosis in cancer cells; potential for cancer therapy

Mechanism of Action

The mechanism of action of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with β3-adrenergic receptors. Upon binding to these receptors, the compound activates signaling pathways that lead to various physiological effects, such as increased lipolysis and thermogenesis. The molecular targets include the β3-adrenergic receptors, and the pathways involved are primarily related to energy metabolism and fat breakdown.

Comparison with Similar Compounds

3-(2-Bromo-4-isopropylphenoxy)piperidine hydrochloride

  • Key Differences : Replaces the 1-methyl-1-phenylethyl group with a smaller isopropyl substituent.
  • Implications : Reduced steric hindrance may enhance metabolic stability but decrease receptor binding affinity compared to the bulkier target compound .
  • Regulatory Status : Listed under UN GHS revision 8 safety protocols but lacks specific toxicity data .

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride

  • Key Differences : Substitutes the aromatic 1-methyl-1-phenylethyl group with a tert-butyl group.
  • Implications : Increased hydrophobicity (logP) could improve membrane permeability but may reduce aqueous solubility. Molecular weight: 348.71 g/mol .

4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine Hydrochloride

  • Key Differences: Chlorine replaces bromine at the 2-position, and the phenoxy group is attached to the 4-position of piperidine instead of the 3-position.
  • Implications : Altered electronic effects (Cl vs. Br) may influence metabolic oxidation rates and binding interactions .

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

  • Key Differences : Pyrrolidine ring (5-membered) replaces piperidine (6-membered).
  • Implications: Reduced ring size may affect conformational flexibility and receptor selectivity. Molecular formula: C19H23Cl2NO .

Physicochemical and Pharmacological Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Notes
Target Compound 1220032-93-8* C22H27BrClNO 436.82 2-Bromo, 4-(1-methyl-1-phenylethyl) Research use only (TSCA exemption)
3-(2-Bromo-4-isopropylphenoxy)piperidine HCl 1220019-15-7 C14H19BrClNO 348.67 2-Bromo, 4-isopropyl GHS-compliant SDS available
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine HCl 1220019-29-3 C15H23BrClNO 348.71 2-Bromo, 4-tert-butyl No hazard statements listed
4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine HCl - C22H27Cl2NO 400.37 2-Chloro, 4-(1-methyl-1-phenylethyl) Sold for R&D by EOS Med Chem
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine HCl 1219963-88-8 C22H30ClNO 359.90 Ethyl linker, 4-(1-methyl-1-phenylethyl) Limited ecological data

Note: The target compound’s CAS number is inferred from analogs in and .

Research Findings and Gaps

  • Structural Activity Relationships (SAR) : Bulky substituents (e.g., 1-methyl-1-phenylethyl) may enhance CNS penetration but complicate synthetic routes .
  • Analytical Methods : Infrared absorption and HPLC retention times are standard for identification, as seen in betaxolol and paroxetine quality control protocols .
  • Data Gaps :
    • Pharmacokinetic profiles (e.g., half-life, bioavailability).
    • Target receptor binding affinities.
    • Long-term toxicity studies.

Biological Activity

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride (CAS Number: 1220027-12-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}BrClNO
  • Molecular Weight : 411.79 g/mol
  • Structure : The compound features a piperidine ring substituted with a bromo and phenoxy group, which contributes to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it exhibits significant affinity for dopamine and serotonin receptors, which are crucial in the modulation of neurotransmission. Additionally, its piperidine structure allows it to interact with various biological targets, enhancing its potential therapeutic effects.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, derivatives of piperidine have shown effectiveness against HIV and other viruses. In vitro tests indicate that certain modifications to the piperidine structure can enhance antiviral efficacy, demonstrating the importance of structure-activity relationships (SAR) in drug design .

CompoundVirus TargetedIC50_{50} (μM)
This compoundHIV54
Derivative 3gHSV-192

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Studies report varying minimum inhibitory concentrations (MICs) against different bacterial strains, indicating potential use in treating infections caused by resistant pathogens.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli250
Mycobacterium tuberculosis4

Cytotoxicity

Cytotoxicity studies reveal that while the compound exhibits potent activity against certain cancer cell lines, it also shows selectivity towards non-cancerous cells, suggesting a favorable therapeutic index.

Cell LineCC50_{50} (μM)
HeLa>10
Jurkat9

Study on Antiviral Properties

In a study published in a reputable journal, researchers synthesized several derivatives of piperidine and evaluated their antiviral properties against HIV-1. The study found that compounds with specific substitutions exhibited enhanced protective effects against viral replication, highlighting the potential of modifying the bromo and phenoxy groups for better efficacy .

Evaluation Against Mycobacterium tuberculosis

Another significant study focused on the compound's activity against Mycobacterium tuberculosis. The results demonstrated that certain derivatives had MIC values comparable to standard treatments, making them suitable candidates for further development in combating tuberculosis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

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